N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide

Description

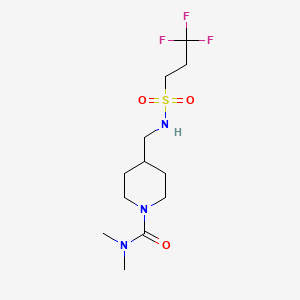

N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide is a synthetic small-molecule compound featuring a piperidine core substituted with a dimethyl carboxamide group at the 1-position and a sulfonamido-methyl moiety at the 4-position. The sulfonamido group is further modified with a 3,3,3-trifluoropropyl chain, introducing fluorinated hydrophobicity. This structural motif is associated with enhanced metabolic stability and membrane permeability, making it relevant for pharmaceutical and agrochemical research .

Properties

IUPAC Name |

N,N-dimethyl-4-[(3,3,3-trifluoropropylsulfonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22F3N3O3S/c1-17(2)11(19)18-6-3-10(4-7-18)9-16-22(20,21)8-5-12(13,14)15/h10,16H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAZOVTWUWJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Trifluoropropylsulfonamido Group: This step involves the reaction of the piperidine derivative with 3,3,3-trifluoropropylsulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Amines from the reduction of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.

Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity, as these groups are known to influence the pharmacokinetic properties of drugs.

Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes. The trifluoromethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, influencing the overall pharmacodynamics of the compound.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s unique trifluoropropylsulfonamido-methyl-piperidine scaffold distinguishes it from analogs. Below is a detailed comparison with related compounds based on structural, synthetic, and functional properties:

Table 1: Structural and Functional Comparison

Key Differences

Core Structure: The target compound’s piperidine core contrasts with the tetrahydrofuran in ’s analog. S903-1453 () incorporates a fused triazolopyrazine ring, which enhances π-π stacking interactions in drug-target binding, a feature absent in the target compound .

Sulfonamide Modifications: The 3,3,3-trifluoropropyl chain in the target compound introduces strong electron-withdrawing effects and lipophilicity, whereas S903-1453 uses a non-fluorinated propane-1-sulfonyl group, reducing metabolic resistance but improving solubility . Lufenuron analogs () employ hexafluoropropoxy groups, which prioritize insecticidal activity via chitin synthesis inhibition—a divergent mechanism from the target compound’s undefined pathway .

Synthetic Pathways :

- The target compound’s synthesis (implied in ) involves methylmagnesium bromide for carboxamide formation, a method less common in lufenuron-type compounds that rely on urea or carbamate linkages .

Pharmacological Data: Limited data are available for the target compound’s bioactivity. In contrast, S903-1453 has documented screening results for kinase inhibition, and lufenuron analogs have well-established agrochemical efficacy .

Biological Activity

N,N-Dimethyl-4-((3,3,3-trifluoropropylsulfonamido)methyl)piperidine-1-carboxamide is a synthetic compound that belongs to the piperidine class of molecules. Its unique structure incorporates a trifluoropropylsulfonamide moiety, which contributes to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H20F17N2O4S

- Molecular Weight : 671.4 g/mol

- IUPAC Name : this compound

The presence of fluorine atoms in the structure can enhance lipophilicity and metabolic stability, potentially influencing the compound's biological interactions.

Pharmacological Effects

Research has indicated that compounds with similar piperidine structures exhibit a range of biological activities including:

- Antimicrobial Activity : Some piperidine derivatives have shown efficacy against various bacterial strains. The sulfonamide group may contribute to this activity by interfering with bacterial folic acid synthesis.

- CNS Activity : Piperidine derivatives are often explored for their potential as central nervous system (CNS) agents. They may act on neurotransmitter systems, including dopamine and serotonin pathways.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.

- The piperidine ring could interact with neurotransmitter receptors or transporters.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with sulfonamide groups exhibited enhanced antibacterial activity compared to their non-sulfonamide counterparts. This suggests that this compound may also possess similar properties.

Case Study 2: CNS Activity

In a pharmacological evaluation of piperidine derivatives for CNS activity, several compounds were tested for their affinity to serotonin receptors. The data revealed that certain modifications to the piperidine structure significantly increased receptor binding affinity. This implies potential for this compound in treating mood disorders or anxiety.

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Molecular Weight | Primary Activity |

|---|---|---|---|

| N,N-Dimethyl-4-(methylsulfonamido)piperidine | Structure | 300 g/mol | Antimicrobial |

| N,N-Dimethyl-4-(phenylsulfonamido)piperidine | Structure | 350 g/mol | CNS Activity |

Q & A

Q. How can continuous flow chemistry improve the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.